

Application Notes and Protocols for PPQ-102 in Organoid Culture Systems

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Compound of Interest		
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Introduction

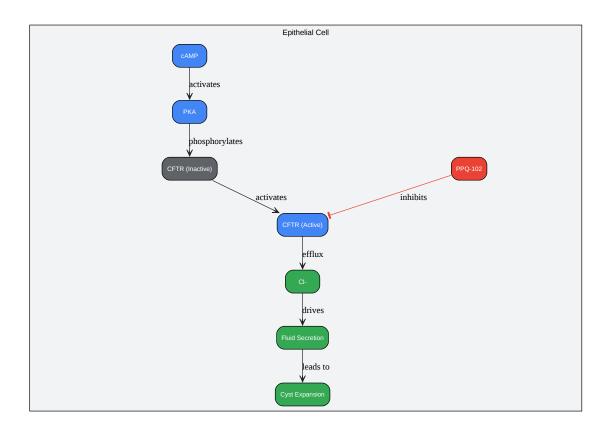
PPQ-102 is a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3] Unlike many other CFTR inhibitors, PPQ-102 is uncharged at physiological pH, meaning its efficacy is not dependent on membrane potential.[3][4] Its mechanism of action involves stabilizing the closed state of the CFTR channel, thereby altering its gating.[3][4] These properties make PPQ-102 a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by abnormal fluid secretion, such as polycystic kidney disease (PKD).

This document provides detailed application notes and protocols for the use of PPQ-102 in organoid culture systems, with a specific focus on its validated application in a murine embryonic kidney organ culture model of PKD.[4]

Mechanism of Action: CFTR Inhibition

PPQ-102 exerts its effects by directly inhibiting the CFTR chloride channel. In healthy epithelial tissues, CFTR plays a crucial role in ion and water transport. In polycystic kidney disease, aberrant CFTR activity contributes to the accumulation of fluid within renal cysts, leading to their expansion. By blocking CFTR, PPQ-102 inhibits this fluid secretion, thereby preventing cyst formation and reducing the size of pre-existing cysts.[3][4]





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Caption: Signaling pathway of PPQ-102 action in inhibiting cyst expansion.

Data Presentation: Efficacy of PPQ-102 in a Kidney Organoid Model

The following tables summarize the quantitative data on the effects of PPQ-102 in an embryonic kidney organ culture model of polycystic kidney disease.

Table 1: Inhibition of Cyst Formation by PPQ-102



PPQ-102 Concentration (μΜ)	Treatment Duration	Cyst Area (% of Kidney Area)	Inhibition of Cyst Formation (%)
0 (Control with 8-Br-cAMP)	4 days	~15%	0%
0.5	4 days	~6%	~60%[4]
2.5	4 days	Near 0%	~100%[1]
5	4 days	Near 0%	~100%[1][4]

Table 2: Reversal of Pre-formed Cysts by PPQ-102

PPQ-102 Concentration (μM)	Treatment Duration After Cyst Formation	Observation
5	1-2 days	Remarkable reduction in the size of pre-formed cysts[4]

Table 3: Electrophysiological Effects of PPQ-102 on CFTR

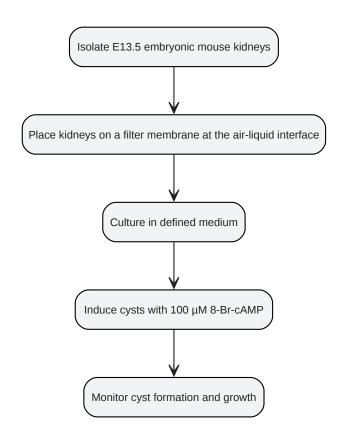
Parameter	Control	1 μM PPQ-102
Channel Open Probability (Po)	0.50 ± 0.04	0.14 ± 0.03[4]
Mean Channel Open Time	No significant change	No significant change[4]
Mean Channel Closed Time	-	Greatly increased[4]

Experimental Protocols

Protocol 1: Embryonic Kidney Organoid Culture and Cyst Induction

This protocol describes the generation of embryonic kidney organoids and the induction of cysts to model polycystic kidney disease.





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Caption: Workflow for embryonic kidney organoid culture and cyst induction.

Materials:

- E13.5 mouse embryos
- Dissection microscope and tools
- Culture plates (e.g., 6-well plates)
- Polycarbonate filter membranes (0.4 μm pore size)
- Defined culture medium (specific composition may vary, refer to established protocols)
- 8-Bromo-cyclic AMP (8-Br-cAMP) stock solution



Procedure:

- Isolate embryonic kidneys from E13.5 mouse embryos under sterile conditions.
- Place a sterile polycarbonate filter membrane onto a stainless-steel grid in a culture well.
- Add defined culture medium to the well until the filter is moist, creating an air-liquid interface.
- Carefully place the isolated embryonic kidneys onto the filter membrane.
- To induce cyst formation, supplement the culture medium with 100 μM 8-Br-cAMP.[4]
- Culture the organoids at 37°C in a humidified incubator with 5% CO2.
- Monitor the kidneys daily for growth and cyst formation using a light microscope.

Protocol 2: Treatment of Kidney Organoids with PPQ-102

This protocol outlines the application of PPQ-102 to both prevent cyst formation and reduce the size of pre-existing cysts.

Materials:

- PPQ-102 stock solution (dissolved in DMSO)
- Cystic kidney organoids (from Protocol 1)
- · Fresh culture medium

Procedure for Inhibition of Cyst Formation:

- Prepare culture medium containing the desired concentrations of PPQ-102 (e.g., 0.5 μ M, 2.5 μ M, 5 μ M) and 100 μ M 8-Br-cAMP.[1][4]
- At the initiation of the organoid culture (Day 0), replace the standard medium with the PPQ-102-containing medium.



- Culture for 4 days, replacing the medium every 2 days.[1]
- Assess cyst formation by measuring the fractional kidney area occupied by cysts.

Procedure for Reversal of Pre-formed Cysts:

- Culture embryonic kidney organoids in the presence of 100 μM 8-Br-cAMP for 3 days to allow for the formation of cysts.[1][4]
- After 3 days, replace the medium with fresh medium containing both 100 μM 8-Br-cAMP and the desired concentration of PPQ-102 (e.g., 5 μM).[4]
- Continue to culture the organoids for an additional 1-2 days.
- Observe and quantify the reduction in cyst size over time.

Concluding Remarks

PPQ-102 is a highly effective CFTR inhibitor with demonstrated utility in a kidney organoid model of polycystic kidney disease. The provided protocols offer a framework for researchers to investigate the effects of PPQ-102 on cystogenesis. Given its mechanism of action, PPQ-102 may also be a valuable tool for studying CFTR function in other organoid systems where CFTR-mediated fluid transport is a key physiological process, such as in intestinal and lung organoids. Further studies are warranted to explore the broader applications of this potent inhibitor in various organoid-based disease models.

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